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Compound of Interest

Compound Name: 3-Methylpentanal

Cat. No.: B096236 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Methylpentanal (C₆H₁₂O), a branched-chain aldehyde. The document details its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics,

offering valuable data for its identification, characterization, and use in research and

development.

Data Presentation
The spectroscopic data for 3-Methylpentanal is summarized in the tables below. This allows

for a clear and concise reference for researchers.

Table 1: Predicted ¹H NMR Spectroscopic Data for 3-
Methylpentanal
Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Data is predicted and may vary from

experimental values.
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

~9.75 Triplet (t) 1H ~1.9 H1 (Aldehyde)

~2.39 Multiplet (m) 1H - H2a

~2.17 Multiplet (m) 1H - H2b

~1.95 Multiplet (m) 1H - H3

~1.40 Multiplet (m) 2H - H4

~0.93 Triplet (t) 3H ~7.4 H5

~0.91 Doublet (d) 3H ~6.9 H6

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-
Methylpentanal
Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Data is predicted and may vary from

experimental values.

Chemical Shift (δ) ppm Carbon Atom Assignment

~203.0 C1 (Carbonyl)

~51.1 C2

~34.2 C3

~25.4 C4

~19.0 C6

~11.5 C5

Table 3: Infrared (IR) Spectroscopy Data for 3-
Methylpentanal
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Source: NIST Gas Phase Spectrum.[1]

Wavenumber (cm⁻¹) Intensity Assignment

~2965 Strong C-H stretch (alkane)

~2875 Strong C-H stretch (alkane)

~2715 Medium C-H stretch (aldehyde)

~1735 Strong C=O stretch (aldehyde)

~1460 Medium C-H bend (alkane)

~1380 Medium C-H bend (alkane)

Table 4: Mass Spectrometry (MS) Data for 3-
Methylpentanal
Source: NIST, Electron Ionization (EI).[2]

m/z Relative Intensity (%) Assignment

100 5 [M]⁺ (Molecular Ion)

71 35 [M - CHO]⁺

57 100 [C₄H₉]⁺ (tert-Butyl cation)

43 55 [C₃H₇]⁺

41 60 [C₃H₅]⁺

29 70 [C₂H₅]⁺ or [CHO]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
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Methodology:

Sample Preparation: A sample of 3-Methylpentanal (approximately 5-10 mg for ¹H, 20-50

mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃). A small amount of Tetramethylsilane (TMS) is added as an internal

standard for chemical shift referencing (0 ppm).

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

¹H NMR Acquisition:

The spectrometer is tuned to the proton frequency.

A standard pulse-acquire sequence is used.

Parameters such as spectral width, acquisition time, and relaxation delay are optimized.

Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

¹³C NMR Acquisition:

The spectrometer is tuned to the carbon-13 frequency.

A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each

unique carbon.

A larger number of scans (e.g., 128 or more) is typically required due to the low natural

abundance of ¹³C.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased,

and baseline corrected. The chemical shifts are referenced to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in 3-Methylpentanal.

Methodology:
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Sample Preparation: As 3-Methylpentanal is a liquid, a thin film is prepared. A drop of the

neat liquid is placed between two salt plates (e.g., NaCl or KBr). The plates are gently

pressed together to form a uniform thin film.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Background Spectrum: A background spectrum of the clean, empty salt plates is recorded to

subtract any atmospheric or instrumental interferences.

Sample Spectrum: The prepared sample is placed in the spectrometer's sample holder, and

the infrared spectrum is recorded. The instrument scans a range of infrared frequencies

(typically 4000-400 cm⁻¹).

Data Processing: The final spectrum is presented as transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 3-Methylpentanal.

Methodology:

Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass

spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or

directly via a heated inlet system.

Ionization: Electron Ionization (EI) is a common method for small, volatile molecules. The

sample molecules in the gas phase are bombarded with a high-energy electron beam

(typically 70 eV), causing the ejection of an electron and the formation of a positively

charged molecular ion ([M]⁺) and fragment ions.[3]

Mass Analysis: The generated ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: A detector records the abundance of each ion at a specific m/z value.

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z.
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Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow of using different spectroscopic

techniques for the structural characterization of an organic compound like 3-Methylpentanal.

Spectroscopic Characterization of 3-Methylpentanal
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Caption: Workflow for the structural elucidation of 3-Methylpentanal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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